
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione
Descripción general
Descripción
“5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione” is a compound that contains an indoline core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound is substituted with methyl groups at the 5th and 7th positions, a phenoxypropyl group at the 1st position, and has a dione functional group at the 2nd and 3rd positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, the dione functional group which would introduce polarity, and the phenoxypropyl and methyl substituents which would have an impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoline derivatives are known to participate in a variety of chemical reactions. For example, halogenated indoles have been found to eradicate bacterial persister cells and biofilms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. The presence of the dione group would likely make the compound polar, and the phenoxypropyl and methyl groups could affect properties like solubility and reactivity .Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other molecules, ph levels, temperature, and more .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of this enzyme in various biological processes. This compound is also relatively stable and easy to handle, which makes it a convenient reagent for lab experiments. However, this compound does have some limitations. It is a small molecule that can diffuse across cell membranes, which can make it difficult to target specific cell types. This compound can also have off-target effects on other enzymes that use FAD as a cofactor, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione. One area of interest is the development of more selective inhibitors of NADPH oxidase that can target specific isoforms of the enzyme. Another area of interest is the investigation of the role of NADPH oxidase in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used as a tool to study the role of ROS in cellular signaling and metabolism, which could lead to the development of new therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione has been widely used in scientific research to study the role of NADPH oxidase in various biological processes. NADPH oxidase is a key enzyme that produces ROS in cells, which play an important role in cell signaling and inflammation. This compound has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells. As a result, this compound has been used to investigate the role of NADPH oxidase in a variety of biological processes, including inflammation, cardiovascular disease, and cancer.
Análisis Bioquímico
Biochemical Properties
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indoline-2,3-dione derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound may interact with other biomolecules, such as central benzodiazepine receptors, influencing their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the context. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound’s interaction with monoamine oxidase (MAO) leads to enzyme inhibition, resulting in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation over time . In vitro and in vivo experiments have demonstrated that the compound’s effects on cellular function can change with prolonged exposure. For example, long-term exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form more water-soluble metabolites . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins may facilitate the compound’s distribution within different tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5,7-dimethyl-1-(3-phenoxypropyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-11-14(2)17-16(12-13)18(21)19(22)20(17)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYCJXDWSAJODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



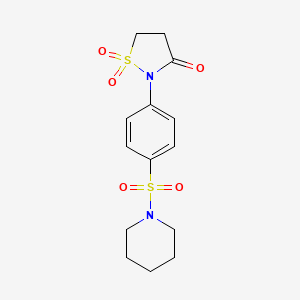

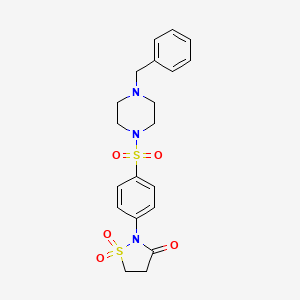
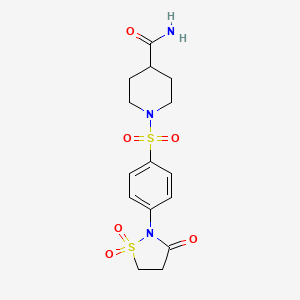
![N-[4-({[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315888.png)
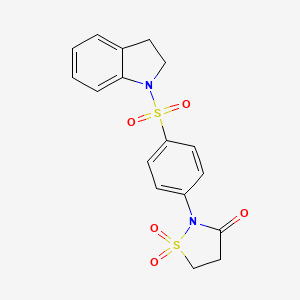

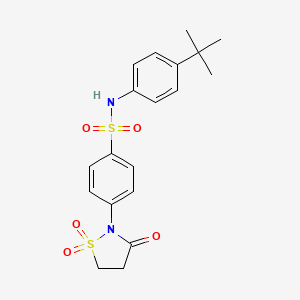
![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)
![N-{3'-acetyl-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3315916.png)
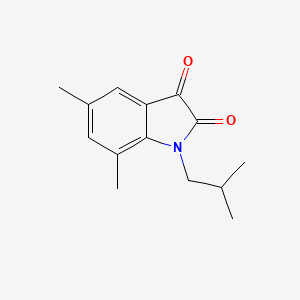

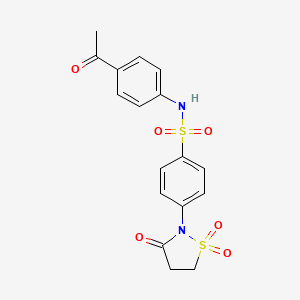
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)